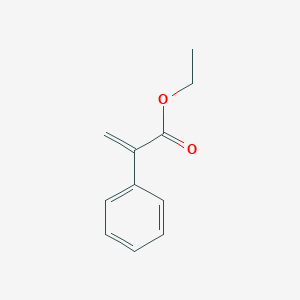

Ethyl 2-phenylacrylate

Beschreibung

Nomenclature and Chemical Classification within Acrylates

A clear understanding of a compound's naming conventions and its place within a chemical family is fundamental to scholarly discourse.

The systematically assigned name for this compound under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC) is ethyl 2-phenylprop-2-enoate. nih.govalfa-chemistry.com This name precisely describes its molecular structure, indicating an ethyl ester of an acrylic acid that is substituted with a phenyl group at the second carbon position.

In scientific publications and chemical databases, Ethyl 2-phenylacrylate is referenced by several other names. These synonyms are crucial for comprehensive literature searches and for recognizing the compound in various contexts. cymitquimica.com

| Alternate Name/Synonym | Source/Context |

| Ethyl atropate | Common Synonym nih.govcymitquimica.comsigmaaldrich.com |

| 2-Phenylacrylic Acid Ethyl Ester | Descriptive Name cymitquimica.comlookchem.com |

| Ethyl α-phenylacrylate | Common Abbreviation cymitquimica.com |

| Benzeneacetic acid, α-methylene-, ethyl ester | CAS Index Name cymitquimica.com |

| Ethyl 2-phenylpropenoate | IUPAC-based variation alfa-chemistry.comlookchem.com |

| Ethyl methylenephenylacetate | Descriptive Synonym cymitquimica.com |

This table presents a selection of commonly encountered synonyms for this compound in academic and chemical literature.

This compound is classified as an α,β-unsaturated ester. More specifically, it belongs to the acrylate (B77674) family, a class of esters derived from acrylic acid. The presence of the phenyl group at the α-position is a key structural feature. This classification is significant as it predicts the compound's reactivity, particularly its susceptibility to polymerization and Michael addition reactions. evitachem.com The phenyl group influences the electronic properties and steric hindrance of the molecule, which in turn affects its behavior in chemical reactions and its potential applications in polymer science and organic synthesis.

Academic Relevance and Research Trajectory of this compound

The scientific community's interest in this compound has evolved, reflecting broader trends in organic chemistry and materials science.

Early research involving related acrylate compounds dates back to the mid-20th century, with a focus on their synthesis and polymerization characteristics. google.com The fundamental reactions for creating such molecules, like the Knoevenagel condensation, have been well-established for decades. evitachem.comacs.org Initial investigations into the polymerization of acrylate derivatives laid the groundwork for understanding their potential in creating various materials.

Contemporary research on this compound and its derivatives is multifaceted. A significant area of investigation is its use as a monomer in controlled polymerization techniques. researchgate.netresearchgate.netdiva-portal.org Scientists are exploring methods like Atom Transfer Radical Polymerization (ATRP) and anionic polymerization to synthesize polymers with well-defined architectures and properties. researchgate.netethernet.edu.etresearchgate.netspringernature.com These polymers have potential applications in coatings, adhesives, and other advanced materials. evitachem.com

Another active research front is the use of this compound as a versatile building block in organic synthesis. Its reactivity makes it a valuable intermediate for creating more complex molecules, including those with potential pharmaceutical applications. acs.orgcu.ac.bd For example, it participates in aza-Michael additions, a type of reaction important for synthesizing nitrogen-containing compounds. researchgate.net Furthermore, recent studies have explored its use in photoredox catalysis and other modern synthetic methodologies. rsc.org The development of efficient, often microwave-assisted, synthetic routes to this compound and its derivatives also continues to be a topic of interest. evitachem.comacs.org

Research Findings on this compound

Synthesis Methods

The synthesis of this compound has been approached through various methods, with the Knoevenagel condensation being a prominent route.

| Reaction | Catalyst/Reagents | Key Features | Reference |

| Knoevenagel Condensation | Ammonium (B1175870) acetate (B1210297) | Microwave-assisted, efficient | acs.org |

| Phase-Transfer Catalysis | Tetrabutylammonium bromide/chloride, Potassium carbonate | High yield (74-79%) | google.com |

| Baylis-Hillman reaction | Not specified | A common method for α,β-unsaturated compounds | |

| Wittig Reaction | Not specified | A classic method for alkene synthesis |

This table summarizes common synthetic pathways to this compound, highlighting the catalysts and key characteristics of each method.

Polymerization Studies

The polymerization of this compound is a key area of research, with different techniques yielding polymers with distinct properties.

| Polymerization Type | Initiator/Catalyst System | Resulting Polymer Characteristics | Reference |

| Anionic Polymerization | n-Butyllithium (n-BuLi) | Produces stereoregular polymers | ethernet.edu.et |

| Atom Transfer Radical Polymerization (ATRP) | CuBr/PMDETA | Allows for controlled molecular weight and narrow polydispersity | researchgate.netdiva-portal.org |

| Group Transfer Polymerization (GTP) | Functional silyl (B83357) ketene (B1206846) acetal (B89532) initiators | Synthesis of structurally defect-free end-functionalized polymers | rsc.org |

| Free Radical Polymerization | Not specified | Used to form polyacrylates for adhesives and coatings | evitachem.comresearchgate.net |

This table details various polymerization methods applied to this compound, outlining the systems used and the properties of the resulting polymers.

Emerging Research Frontiers and Future Directions

The unique reactivity of this compound continues to open up new avenues of scientific inquiry. Current research is actively exploring its potential and the applications of its derivatives in several cutting-edge areas.

One of the most promising frontiers is the synthesis of novel, biologically active molecules. Researchers are designing and synthesizing derivatives of this compound for potential therapeutic uses. For instance, derivatives of ethyl 2-cyano-3-phenylacrylate, synthesized via Knoevenagel condensation, have been the subject of in silico studies to evaluate their potential as anticancer agents. acs.orgnih.govacs.orgcu.ac.bd These computational studies investigate the interactions of these compounds with cancer-related protein targets, suggesting potential for future drug development. nih.govcu.ac.bd

Another emerging area is its application in advanced catalytic processes. The double bond in this compound is susceptible to radical additions, making it a suitable substrate in photoredox catalysis. This allows for the formation of complex carbon-carbon bonds under mild conditions. acs.org For example, studies have shown its use in the coupling reaction with N-Boc pyrrolidine (B122466) with high diastereoselectivity, a result that is favorable compared to other catalytic methods. acs.org Future research will likely focus on expanding the scope of these photochemically-induced reactions and applying them to asymmetric catalysis to produce enantiomerically pure compounds.

Contextualization within Organic Chemistry and Materials Science

This compound holds a significant position at the intersection of organic chemistry and materials science. Its dual functionality—a reactive chemical building block and a polymerizable monomer—allows it to serve as a bridge between the synthesis of discrete small molecules and the creation of large, functional macromolecules.

Role as an Organic Building Block

As a fundamental building block, this compound is employed in a variety of organic transformations to construct complex molecular architectures. bldpharm.com Its conjugated system enables it to participate in reactions such as Michael additions, cycloadditions, and Knoevenagel condensations.

The Knoevenagel condensation is a particularly common method for synthesizing derivatives of this compound. acs.orgevitachem.com This reaction typically involves the condensation of an aromatic aldehyde with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) in the presence of a catalyst. acs.orgevitachem.com Microwave-assisted synthesis has been shown to be an efficient method for producing these derivatives, offering rapid reaction times. acs.orgnih.gov

| Aldehyde Component | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| 4-Hexyloxybenzaldehyde | Ammonium Acetate | Microwave, 320 W, 50 sec | 62 |

| 4-Octyloxybenzaldehyde (B1347021) | Ammonium Acetate | Microwave, 320 W, 50 sec | 75 |

| 4-Decyloxybenzaldehyde | Ammonium Acetate | Microwave, 320 W, 50 sec | 71 |

The compound also readily undergoes aza-Michael additions with amines. For example, its reaction with benzylamine (B48309) can be significantly accelerated using a catalyst like 1,8-diazabicycloundec-7-ene (DBU) under solvent-free conditions, achieving high yields in a short time.

Significance in Polymer Chemistry

In the realm of polymer chemistry, this compound is a significant monomer used in the production of various polymers and resins. The presence of the vinyl group allows it to undergo polymerization, leading to materials with potentially desirable thermal and mechanical properties. The resulting poly(this compound) and its copolymers have applications in coatings, adhesives, and plastics.

This compound and its analogs are utilized in various polymerization techniques, including radical polymerization and more controlled methods like group transfer polymerization (GTP). rsc.orgresearchgate.net In organocatalyzed GTP, α-phenylacrylates can function as highly efficient terminators for living polymer chains. rsc.orgresearchgate.net This allows for the precise synthesis of end-functionalized polymers, where a specific chemical group can be installed at the end of the polymer chain. rsc.org This is crucial for creating well-defined block copolymers and other complex polymer architectures. researchgate.netmdpi.com

| Terminator | Polymer Mn,SEC (g mol−1) | Polymer Mw/Mn | End-functionalization Efficiency (%) |

|---|---|---|---|

| 2-(tert-butyldimethylsiloxy)this compound | 3,460 | 1.07 | >99 |

| 4-trimethylsilyl-3-butynyl 2-phenylacrylate | 3,800 | 1.07 | >99 |

| 3-butenyl 2-phenylacrylate | 4,500 | 1.08 | >99 |

| 2-bromothis compound | 3,400 | 1.08 | >99 |

Intermediacy in Complex Molecule Synthesis

The role of this compound as a synthetic intermediate is critical in the preparation of complex molecules, including pharmaceuticals and other biologically active compounds. evitachem.comlookchem.com Its structure is a key precursor in the industrial synthesis of Tilidine, an opioid analgesic. chemicalbook.com

Furthermore, its derivatives are intermediates for a wide range of heterocyclic compounds. For example, (E)-ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate is an intermediate used in the synthesis of tricyclic quinoline (B57606) derivatives. iucr.org The reactivity of the acrylate system, combined with the phenyl ring which can be substituted with various functional groups, makes it a versatile platform for building molecular complexity. evitachem.com The synthesis of these complex molecules often begins with a foundational reaction involving this compound or a closely related analog, highlighting its importance as a starting point for multi-step synthetic sequences. acs.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIWYTYYWPXGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066776 | |

| Record name | Benzeneacetic acid, .alpha.-methylene-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22286-82-4 | |

| Record name | Ethyl α-methylenebenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22286-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-phenylacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022286824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.-methylene-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-methylene-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl methylenephenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-PHENYLACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT7338P3HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Advanced Synthetic Strategies

Classical and Established Synthetic Pathways

Traditional methods for synthesizing Ethyl 2-phenylacrylate and its derivatives rely on foundational organic reactions, including condensation, esterification, and reactions utilizing phenylacetate (B1230308) precursors.

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a basic catalyst. While not a direct route to this compound itself, it is widely employed for synthesizing closely related derivatives, such as ethyl 2-cyano-3-phenylacrylate, by reacting benzaldehyde (B42025) with ethyl cyanoacetate (B8463686).

The application of microwave irradiation has been shown to dramatically accelerate the Knoevenagel condensation. This technique often leads to significantly reduced reaction times and improved product yields compared to conventional heating methods. A key advantage is the ability to conduct these reactions under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. The high efficiency of microwave heating stems from the direct interaction of the radiation with polar molecules in the reaction mixture.

The choice of catalyst is critical in the Knoevenagel condensation, and extensive research has focused on developing more efficient and reusable catalytic systems.

Metal-Organic Frameworks (MOFs): MOFs are highly porous crystalline materials composed of metal ions or clusters linked by organic ligands. researchgate.net Their large surface area and tunable active sites make them effective heterogeneous catalysts. rsc.orgut.ac.iraston.ac.uk Amino-functionalized MOFs, in particular, have demonstrated significant basic catalytic activity in Knoevenagel condensations. rsc.org The porous structure of MOFs allows for reactant access to the catalytic sites within the framework, although the pore size must be sufficient for the substrate molecules. aston.ac.ukaston.ac.uk Bimetallic MOFs, such as those containing both Cobalt and Zinc, may exhibit enhanced catalytic activity due to synergistic effects between the metal centers. ut.ac.ir

Copper(I) Chalcogenones: Copper(I) bis(benzimidazole-2-chalcogenone) complexes have been identified as highly efficient homogeneous catalysts for the Knoevenagel condensation of various aryl aldehydes with active methylene compounds. semanticscholar.orgresearchgate.netresearchgate.net These catalysts demonstrate good functional group tolerance and promote the reaction under relatively mild conditions, leading to excellent product yields. researchgate.net

DBU (1,8-diazabicyclo[5.4.0]undec-7-ene): DBU is a strong, non-nucleophilic amine base widely used as a catalyst in organic synthesis. It has proven to be a highly effective catalyst for the Knoevenagel condensation, capable of promoting reactions between a broad range of aldehydes and ketones with active methylene compounds. asianpubs.orgresearchgate.net The formation of a complex between DBU and water can create a Brønsted base that enhances catalytic activity. asianpubs.org Furthermore, DBU can be used in solvent-free conditions, often in combination with ultrasonic irradiation, to achieve high yields in short reaction times. researchgate.net

A direct and classical method for preparing this compound is through the Fischer esterification of 2-Phenylacrylic acid. This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed as it is formed.

One of the most direct and high-yield industrial methods for synthesizing this compound involves the reaction of an ethyl phenylacetate derivative with a formaldehyde (B43269) source. Specifically, Ethyl phenylacetate is reacted with paraformaldehyde in the presence of a base and often a phase-transfer catalyst. The base, such as potassium carbonate or sodium carbonate, deprotonates the ethyl phenylacetate to form a nucleophilic enolate, which then attacks the paraformaldehyde. A subsequent elimination step yields the final product. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the organic and inorganic phases.

The following table summarizes research findings for this synthetic pathway, highlighting the reaction conditions and corresponding yields.

| Phenylacetate Derivative | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (GC) |

| Ethyl phenylacetate | Sodium Carbonate | Tetrabutylammonium Chloride | DMF | 60 | 3 | ~77% | >96% |

| Ethyl phenylacetate | Potassium Carbonate | Tetrabutylammonium Bromide | DMF | 80 | 1.5 | ~79% | >96% |

| Ethyl phenylacetate | Potassium Carbonate | Phase-Transfer Catalyst | Toluene | Reflux | N/A | 74% | N/A |

| Methyl phenylacetate | Potassium Carbonate | Tetrabutylammonium Bromide | DMF | 100 | 1 | ~75% | >96% |

Knoevenagel Condensation Approaches for this compound and Derivatives

Novel and Green Synthetic Methodologies

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. In the context of this compound and its derivatives, green methodologies focus on reducing solvent use, employing reusable catalysts, and minimizing energy consumption.

Key green strategies include:

Solvent-Free Synthesis: Performing reactions without a solvent, particularly under microwave irradiation, reduces chemical waste and simplifies product purification.

Aqueous Media: Utilizing water as a solvent is a green alternative to volatile organic compounds. Catalytic systems, such as those using DBU-derived Brønsted bases, have been successfully developed for Knoevenagel condensations in water. asianpubs.org

Reusable Catalysts: The development of heterogeneous catalysts like MOFs or solid-supported catalysts allows for easy separation from the reaction mixture and subsequent reuse, improving process economy and reducing waste.

Ionic Liquids: Basic ionic liquids can serve as both the catalyst and the reaction medium for Knoevenagel condensations. These materials are often non-volatile and can be recycled, offering a greener alternative to traditional solvent/catalyst systems.

These approaches represent a significant shift towards more sustainable and efficient manufacturing of fine chemicals like this compound.

Solvent-Free Protocols for this compound Synthesis

Solvent-free synthesis represents a significant step forward in green chemistry, minimizing waste and avoiding the hazards associated with volatile organic solvents. One of the most prominent methods applicable to the synthesis of compounds like this compound is the Wittig reaction, which can be performed under solvent-free conditions. udel.eduwvu.edu This reaction involves an aldehyde or ketone reacting with a phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, to form an alkene. udel.eduwvu.edu The primary driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct. udel.eduwvu.edu

In a typical solvent-free procedure, the reactants are simply mixed and stirred, sometimes with gentle heating to melt the solids, for a short duration. udel.edu The product is then extracted from the solid byproduct using a non-polar solvent like hexanes. udel.eduwvu.edu Enzymatic processes also offer a promising avenue for solvent-free synthesis. For instance, lipase (B570770) B from Candida antarctica (CALB) has been effectively used as a biocatalyst in solvent-free systems for the interesterification of ethyl acrylate (B77674), demonstrating the potential for biocatalytic routes in acrylate synthesis. rsc.org

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for enhancing reaction efficiency, dramatically reducing reaction times from hours to minutes. youtube.com This technique relies on the principle of dielectric heating, where polar molecules or ions in the reaction mixture absorb microwave radiation, leading to rapid and uniform heating throughout the sample. youtube.com This contrasts with conventional heating methods, which transfer heat from an external source inward. youtube.com

The Horner-Wadsworth-Emmons (HWE) reaction, a popular method for creating α,β-unsaturated esters, is particularly amenable to microwave assistance. In a representative synthesis of ethyl cinnamate (B1238496) derivatives, triethyl phosphonoacetate, a corresponding aldehyde, and a base like potassium carbonate are dissolved in a minimal amount of a polar solvent like ethanol and heated under microwave irradiation. nih.gov This approach leads to high yields in significantly reduced timeframes. youtube.comnih.gov For example, reactions can be completed in as little as 20 minutes at 140°C, yielding products with high purity. nih.gov

The advantages of microwave-assisted synthesis include:

Rapid Reactions: Drastically reduced reaction times compared to conventional heating. youtube.com

High Purity: Efficient and uniform heating often leads to more complete reactions, minimizing byproducts and unreacted starting materials. youtube.com

Table 1: Microwave-Assisted Synthesis of Ethyl Cinnamate Derivatives via HWE Reaction

| Entry | Aldehyde Reactant | Product | Yield |

| 1 | 4-(diethylamino)benzaldehyde | Ethyl (E)-3-(4-(diethylamino)phenyl)acrylate | 78% |

| 2 | 4-morpholinobenzaldehyde | Ethyl (E)-3-(4-morpholinophenyl)acrylate | 77% |

Data sourced from a study on the green synthesis of ethyl cinnamates under microwave irradiation. nih.gov

Catalytic Innovations in this compound Production

Innovations in catalysis are pivotal for developing sustainable and efficient synthetic processes. In the context of acrylate synthesis, the use of biocatalysts, particularly enzymes, is a key area of development. Lipases, for example, have demonstrated high efficacy in catalyzing esterification and transesterification reactions under mild conditions. rsc.orgresearchgate.net

Lipase B from Candida antarctica (CALB) has been successfully employed as a biocatalyst in a continuous-flow, solvent-free system for the interesterification of ethyl acrylate with various allyl esters. rsc.org This enzymatic approach not only aligns with the principles of green chemistry but also offers high selectivity, reducing the formation of unwanted byproducts. In related research on the synthesis of 2-ethylhexyl acrylate, enzyme catalysis was optimized to achieve high conversion rates by carefully controlling reaction parameters. researchgate.net These examples underscore the potential of biocatalysis as an innovative and environmentally friendly alternative to traditional chemical catalysts in the production of this compound and other acrylate esters.

Control and Optimization of Reaction Parameters

The successful synthesis of this compound hinges on the precise control and optimization of various reaction parameters. These factors directly influence the reaction's yield, the purity of the final product, and its stereochemical outcome.

Yield Enhancement Strategies

Maximizing product yield is a primary goal in chemical synthesis. One effective strategy is the optimization of reaction conditions. In enzyme-catalyzed reactions, for instance, parameters such as temperature, substrate molar ratio, enzyme loading, and agitation speed are critical. researchgate.net A systematic optimization of these variables in the synthesis of 2-ethylhexyl acrylate led to a maximum conversion of approximately 86%. researchgate.net

Table 2: Optimization of Parameters for a Generic Enzyme-Catalyzed Acrylate Synthesis

| Parameter | Optimized Value |

| Reaction Temperature | 60°C |

| Molar Substrate Ratio (Acid:Alcohol) | 1:3 |

| Enzyme Loading | 4% (w/w) |

| Agitation Speed | 400 rpm |

Based on findings from the synthesis of 2-ethylhexyl acrylate. researchgate.net

The choice of synthesis methodology itself is a crucial yield enhancement strategy. As noted previously, microwave-assisted synthesis often provides higher yields than conventional methods due to its efficient energy transfer, which promotes the complete conversion of reactants into products. youtube.com

Purity Control and Impurity Mitigation

Ensuring the purity of the final product requires strategies to both minimize the formation of impurities during the reaction and effectively remove them during workup. The use of highly efficient and selective synthetic methods, such as microwave-assisted HWE reactions or enzymatic catalysis, inherently reduces the generation of byproducts. rsc.orgyoutube.com

Following the reaction, standard purification techniques are employed to isolate the desired compound. Column chromatography, using a stationary phase like silica (B1680970) gel, is a common and effective method for separating the product from unreacted starting materials and byproducts. nih.govdergipark.org.tr Another widely used technique is recrystallization, where the crude product is dissolved in a suitable hot solvent and allowed to cool, causing the pure compound to crystallize while impurities remain in the solution. udel.edu The choice of purification method depends on the physical properties of this compound and the nature of the impurities present.

Stereochemical Control in Synthesis

Stereochemical control is essential when the desired product can exist as different stereoisomers. For α,β-unsaturated esters like this compound, the geometry of the carbon-carbon double bond (E/Z or trans/cis isomerism) is a key consideration.

The Wittig and Horner-Wadsworth-Emmons reactions are known for their high degree of stereoselectivity. udel.edunih.gov The HWE reaction, in particular, typically favors the formation of the (E)-isomer (trans), often with high selectivity, as seen in the microwave-assisted synthesis of various ethyl cinnamate derivatives. nih.gov The use of stabilized ylides in these reactions generally leads to the thermodynamically more stable E-alkene. For reactions where enantioselectivity is a goal, chiral environments can be created. For example, conducting reactions within the chiral cavity of a host molecule like cyclodextrin (B1172386) has been shown to induce a degree of enantiomeric excess (ee) in the bromination of ethyl trans-cinnamate, a structurally related compound. cmu.edu This approach demonstrates how supramolecular chemistry can be leveraged to influence the stereochemical outcome of a reaction.

Derivatization and Functionalization of this compound

The structure of this compound serves as a versatile scaffold for a variety of chemical modifications. Derivatization and functionalization strategies are employed to introduce new chemical moieties, thereby tuning the molecule's electronic, physical, and biological properties. These advanced synthetic strategies expand its utility, enabling its application in diverse fields, from medicinal chemistry to materials science. Key methodologies include the introduction of cyano and alkoxy groups and the functionalization for incorporation into polymer supports.

Synthesis of Cyano-Substituted Derivatives

The synthesis of cyano-substituted derivatives of this compound is predominantly achieved through the Knoevenagel condensation. This reaction involves the condensation of an aromatic aldehyde with an active methylene compound, in this case, ethyl cyanoacetate. The reaction is facilitated by a variety of catalysts.

Several catalytic systems have been developed to promote this transformation efficiently. For instance, diisopropylethylammonium acetate (B1210297) (DIPEAc) has been utilized as an ionic liquid catalyst for the formation of cyanoacrylates in good to excellent yields. nih.gov The general procedure involves heating a mixture of the aromatic aldehyde, ethyl cyanoacetate, and the catalyst in a suitable solvent like hexane (B92381). nih.gov Another approach employs nano-Fe3O4@EA (ellagic acid-bonded magnetic nanoparticles) as a recyclable magnetic catalyst, which offers advantages such as high yields, short reaction times, and process simplicity. nih.gov More conventional bases like sodium ethoxide and piperidine (B6355638) are also effective, as is microwave-assisted synthesis using ammonium (B1175870) acetate, which can significantly reduce reaction times. wisconsin.educhemrxiv.orgchemrxiv.org

The reaction involves the base-catalyzed formation of a carbanion from ethyl cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration leads to the formation of the ethyl 2-cyano-3-phenylacrylate derivative. By selecting different substituted aromatic aldehydes, a wide array of derivatives can be synthesized.

Table 1: Examples of Synthesized Ethyl 2-cyano-3-phenylacrylate Derivatives This table is interactive. Click on the headers to sort the data.

| Product Name | Aromatic Aldehyde Used | Catalyst/Method | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Ethyl-2-cyano-3-phenylacrylate | Benzaldehyde | DIPEAc | 91% | 48-51 |

| Ethyl-2-cyano-3-(2-nitrophenyl)acrylate | 2-Nitrobenzaldehyde | DIPEAc | 90% | 119-123 |

| Ethyl-2-cyano-3-(4-chlorophenyl)acrylate | 4-Chlorobenzaldehyde | DIPEAc | 94% | 88-90 |

Introduction of Alkoxy Groups

The introduction of alkoxy groups onto the phenyl ring of this compound derivatives is a functionalization strategy used to modify the molecule's lipophilicity and electronic properties. This is typically achieved during the synthesis of cyano-substituted analogs by employing an aromatic aldehyde that already contains the desired alkoxy substituent.

The synthesis follows the same Knoevenagel condensation pathway described previously, where an alkoxy-substituted benzaldehyde is reacted with ethyl cyanoacetate. For example, the reaction of 4-hexyloxybenzaldehyde or 4-octyloxybenzaldehyde (B1347021) with ethyl cyanoacetate using a microwave-assisted method with ammonium acetate as a catalyst yields the corresponding alkoxy-functionalized derivatives. chemrxiv.orgchemrxiv.org The resulting crude product is often purified by recrystallization to obtain the pure crystalline solid. chemrxiv.orgchemrxiv.org This method allows for the straightforward incorporation of long alkyl chains via an ether linkage, significantly altering the physical properties of the parent compound.

Table 2: Synthesis of Alkoxy-Substituted Ethyl 2-cyano-3-phenylacrylate Derivatives This table is interactive. Click on the headers to sort the data.

| Product Name | Aromatic Aldehyde Used | Yield (%) | Melting Point (°C) | Molecular Formula |

|---|---|---|---|---|

| Ethyl 2-cyano-3-(4-hexyloxy)phenylacrylate | 4-Hexyloxybenzaldehyde | 62% | 44-46 | C₁₈H₂₃NO₃ |

Functionalization for Polymer Support Applications

While this compound itself is a monomer, its trisubstituted derivatives, such as ethyl phenylcyanoacrylates, exhibit low reactivity in radical homopolymerization. chemrxiv.org This reduced reactivity is attributed to steric hindrance around the double bond. chemrxiv.org However, these functionalized monomers can be effectively incorporated into polymer chains through copolymerization with other monomers, thereby serving as a method for functionalizing polymer supports. chemrxiv.orgchemrxiv.org

A notable application is the copolymerization of various ring-substituted ethyl phenylcyanoacrylates with styrene (B11656). chemrxiv.orgchemrxiv.org These copolymerizations are typically carried out in solution using a radical initiator, such as 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ABCN), at elevated temperatures. chemrxiv.org Elemental analysis of the resulting copolymers shows that a significant molar percentage of the acrylate monomer is incorporated into the final polymer structure. chemrxiv.org

This approach allows for the creation of functional polymer supports where the properties of the ethyl phenylacrylate derivative are imparted to the bulk polymer. The likely structure of these copolymers consists of isolated ethyl phenylcyanoacrylate units alternating with short sequences of the comonomer, such as styrene. chemrxiv.org This strategy functionalizes the final polymer material with the specific chemical groups present on the acrylate monomer. chemrxiv.org

Table 3: Monomers Used in Copolymerization with Styrene This table is interactive. Click on the headers to sort the data.

| Ethyl Phenylcyanoacrylate Monomer | Substituent (R) on Phenyl Ring |

|---|---|

| Ethyl 2-cyano-3-(2-ethylphenyl)acrylate | 2-ethyl |

| Ethyl 2-cyano-3-(2-ethoxyphenyl)acrylate | 2-ethoxy |

| Ethyl 2-cyano-3-(4-benzyloxyphenyl)acrylate | 4-benzyloxy |

Reaction Mechanisms and Mechanistic Studies

Mechanisms of Formation

The synthesis of Ethyl 2-phenylacrylate typically involves two key reaction types: a carbon-carbon bond-forming condensation followed by esterification, or the direct use of an ester in the condensation step. The mechanisms for these processes are detailed below.

The Knoevenagel condensation is a cornerstone reaction in the synthesis of α,β-unsaturated compounds like this compound. It is a modification of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst, often a weak amine like piperidine (B6355638) or a stronger base like sodium ethoxide. wikipedia.orgthermofisher.com The reaction proceeds through a nucleophilic addition followed by a dehydration step. wikipedia.org

The detailed mechanism, when using an amine catalyst, can be described in the following steps:

Enolate Formation : The basic catalyst (e.g., an amine) deprotonates the active methylene compound (e.g., diethyl malonate or a similar substrate), which has acidic α-hydrogens due to the presence of two electron-withdrawing groups. This abstraction forms a resonance-stabilized enolate ion. wikipedia.orgyoutube.com

Iminium Ion Formation (Catalyst-Aldehyde Interaction) : The amine catalyst reacts with the carbonyl group of the aldehyde (e.g., benzaldehyde) to form an iminium ion. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com

Nucleophilic Attack : The enolate ion acts as a nucleophile and attacks the electrophilic iminium ion. This carbon-carbon bond formation results in a neutral intermediate adduct. youtube.com

Proton Transfer and Catalyst Regeneration : A proton transfer occurs, leading to the formation of an alcohol intermediate.

Dehydration : The intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. wikipedia.org This step is often the driving force for the reaction, especially if water is removed from the system. thermofisher.com The amine catalyst is regenerated in the final steps of the process. youtube.com

An alternative mechanism, more akin to a standard aldol condensation, can also be drawn where the enolate directly attacks the carbonyl group of the aldehyde without the formation of an iminium ion. youtube.com However, the reaction often works best with amine bases, suggesting the iminium pathway is significant. youtube.com

Different bases can be employed to catalyze the reaction, with their effectiveness varying. Studies on the synthesis of related ethyl (E)-2-cyano-3-phenylacrylate have shown that sodium ethoxide can be a highly effective catalyst, leading to high yields under mild conditions. researchgate.net

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Sodium Ethoxide (20 mol%) | Benzaldehyde (B42025), Ethyl Cyanoacetate (B8463686) | Ethyl (E)-2-cyano-3-phenylacrylate | 94-96% | researchgate.net |

| Piperidine | 2-methoxybenzaldehyde, Thiobarbituric acid | Substituted Enone | - | wikipedia.org |

When 2-phenylacrylic acid is synthesized first, a subsequent esterification step is required to produce this compound. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism involves several key equilibrium steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack by Alcohol : An ethanol (B145695) molecule attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comchemguide.co.uk

Proton Transfer : A proton is transferred from the oxonium ion (from the attacking alcohol) to one of the hydroxyl groups. This converts one of the hydroxyls into a good leaving group (water). chemguide.co.uk

Elimination of Water : The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl group. This results in a protonated ester. masterorganicchemistry.comchemguide.co.uk

Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ethyl ester product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

To drive the equilibrium towards the product side, an excess of the alcohol (ethanol) is typically used, and/or the water formed during the reaction is removed, for example, by azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com

Enzymatic esterification using hydrolases like lipases or esterases in organic solvents presents an alternative route. semanticscholar.org These reactions also proceed through a tetrahedral intermediate, but the activation of the carboxylic acid is achieved within the enzyme's active site rather than by protonation.

Reactivity Profiles of this compound

The reactivity of this compound is dominated by the presence of the activated carbon-carbon double bond, which is susceptible to addition reactions, particularly polymerization.

This compound can undergo polymerization through various mechanisms, including radical and anionic pathways, to form poly(this compound). The properties of the resulting polymer can be tailored by controlling the polymerization method.

Radical polymerization is a common method for polymerizing vinyl monomers. The process is initiated by a radical species, which can be generated from an initiator molecule like azobisisobutyronitrile (AIBN) or benzoyl peroxide upon heating or irradiation. Studies on related acrylate (B77674) monomers demonstrate the feasibility of this approach. For instance, novel styrene (B11656) copolymers have been prepared via radical initiation with ring-substituted ethyl phenylcyanoacrylates. chemrxiv.org

The mechanism proceeds via the classical three stages:

Initiation : A radical initiator generates free radicals, which then add to the carbon-carbon double bond of an this compound monomer to form a new, larger radical.

Propagation : The newly formed radical monomer adds to another monomer molecule, and this process repeats, rapidly increasing the length of the polymer chain.

Termination : The growth of polymer chains is halted by either combination (two growing chains coupling) or disproportionation (hydrogen transfer between two chains), resulting in the final polymer product.

Controlled/“living” radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), offer enhanced control over molecular weight, architecture, and polydispersity. cmu.edu ATRP has been successfully applied to the polymerization of structurally similar monomers like 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), using a copper complex as a catalyst to establish a dynamic equilibrium between active (propagating) and dormant polymer chains. cmu.edu This method allows for the synthesis of well-defined homopolymers and block copolymers.

| Polymerization Method | Monomer(s) | Initiator/Catalyst | Key Feature | Reference |

| Radical Copolymerization | Styrene, Ethyl phenylcyanoacrylates | ABCN | Synthesis of novel copolymers | chemrxiv.org |

| Atom Transfer Radical Polymerization (ATRP) | 2-(dimethylamino)ethyl methacrylate (DMAEMA) | CuBr/ligand | Well-defined polymer, controlled molecular weight | cmu.edu |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) | 2-(diethylamino)ethyl methacrylate (PDEAEMA) | CPADB/ACPA | Low polydispersity homopolymers and block copolymers | researchgate.net |

Anionic polymerization is a form of living polymerization, characterized by the absence of termination and chain transfer steps, which allows for the synthesis of polymers with narrow molecular weight distributions and well-defined architectures, such as block copolymers. princeton.edumdpi.com This technique is particularly suitable for monomers with electron-withdrawing groups, like acrylates. The polymerization is initiated by a strong nucleophile, such as an organolithium compound (e.g., butyllithium). princeton.edu

The mechanism involves two main stages:

Initiation : The initiator (e.g., BuLi) adds to the double bond of the monomer, forming a carbanionic active center.

Propagation : The anionic chain end of the growing polymer attacks another monomer molecule in a sequential manner. The process continues until all the monomer is consumed. The anionic chain ends remain "living" until they are deliberately "killed" or terminated by adding a quenching agent like water or methanol (B129727).

The living nature of anionic polymerization is ideal for the synthesis of block copolymers. researchgate.net A diblock copolymer can be synthesized by first polymerizing one monomer to completion and then adding a second, different monomer to the living polymer chains. mdpi.com This sequential addition process can be extended to create triblock or multiblock copolymers. mdpi.com Anionic polymerization has been used to synthesize block copolymers from various acrylate and methacrylate monomers. princeton.eduresearchgate.net For example, a method for preparing nanoparticles of poly(ethyl-2-cyanoacrylate) utilizes an anionic polymerization procedure. nih.gov

| Polymerization Technique | Monomers | Initiator | Product | Reference |

| Living Anionic Polymerization | Styrene, Isoprene, Methyl Methacrylate etc. | Organolithium compounds | Well-defined homopolymers and block copolymers | princeton.edumdpi.com |

| Anionic Polymerization | 2-Ethylhexyl Methacrylate (EHMA), Methyl Methacrylate (MMA) | Potassium tert-butoxide (t-BuOK) | Block copolymers (e.g., PMMA-b-PEHMA) at ambient temperature | researchgate.net |

| Anionic Polymerization | Ethyl-2-cyanoacrylate | - | Nanoparticles with a polymeric shell | nih.gov |

Michael Addition Reactions

The aza-Michael addition is a crucial carbon-nitrogen bond-forming reaction involving the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. The reaction between benzylamine (B48309) and this compound serves as a key example of this process, yielding N-benzylated β-amino esters. researchgate.net

Kinetic studies on the addition of benzylamines to similar activated olefins suggest that the reaction can proceed in a single step. rsc.orgnih.gov This mechanism involves the concurrent formation of the Cα–N and Cβ–H bonds, facilitated by a four-center hydrogen-bonded transition state. rsc.orgnih.gov In the case of benzylamine adding to this compound, the nucleophilic nitrogen of the benzylamine attacks the β-carbon of the acrylate, while a proton is transferred from the amine to the α-carbon. This concerted process avoids the formation of a discrete zwitterionic intermediate.

The reaction can be performed under solvent-free conditions, aligning with the principles of sustainable chemistry. researchgate.netmdpi.com Research has shown that simply mixing this compound with benzylamine at room temperature without any catalyst can lead to the formation of the desired product, (rac)-ethyl 3-(benzylamino)-2-phenylpropanoate, albeit with moderate yields and longer reaction times. mdpi.com

Table 1: Aza-Michael Addition of Benzylamine to this compound under Various Conditions mdpi.com

| Entry | Catalyst (eq.) | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| 1 | None | Room Temp. | 1.5 h | 30 |

| 2 | DBU (0.1) | Room Temp. | 30 min | 56 |

| 3 | None | 60 | 2 h | 90 |

| 4 | DBU (0.1) | 60 | 30 min | 70 |

| 5 | DBU (0.1) | 60 | 10 min | 88 |

Catalysts play a significant role in accelerating the rate and improving the yield of Michael addition reactions. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic organic base, is a particularly effective catalyst for the aza-Michael addition of benzylamine to this compound. researchgate.netmdpi.com

The mechanism of DBU catalysis involves the activation of the nucleophile. DBU can deprotonate the benzylamine, increasing its nucleophilicity and facilitating its attack on the electron-deficient β-carbon of the this compound. nih.gov Alternatively, DBU can activate the α-position of a Michael donor through hydrogen bonding, promoting the subsequent cyclization and elimination steps in cascade reactions. nih.gov

The addition of even catalytic amounts of DBU demonstrably enhances the reaction. Under solvent-free conditions at room temperature, adding DBU can significantly shorten the reaction time from hours to minutes and increase the product yield. mdpi.com For instance, the reaction of benzylamine with this compound at room temperature for 1.5 hours without a catalyst yielded 30% of the product, whereas adding DBU gave a 56% yield in just 30 minutes. mdpi.com The combination of mild heating (60 °C) and a small amount of DBU (5 mol%) can lead to excellent yields (96%) in a very short reaction time (10 minutes). mdpi.com This highlights the efficiency of DBU in promoting this transformation. mdpi.com

Table 2: Effect of DBU on the Aza-Michael Addition of Benzylamine to this compound mdpi.com

| Condition | DBU (mol%) | Time | Yield (%) |

|---|---|---|---|

| Room Temp. | 0 | 1.5 h | 30 |

| Room Temp. | 10 | 30 min | 56 |

| 60 °C | 0 | 2 h | 90 |

Hydrocarboxylation Reactions

Asymmetric hydrocarboxylation is a reaction that introduces a carboxylic acid group across a double bond, creating a new chiral center. The rhodium-catalyzed asymmetric hydrocarboxylation of α,β-unsaturated carbonyl compounds using CO2 as the carboxylating agent represents a method for synthesizing chiral carboxylic acids. lka.lt

The catalytic cycle, studied through computational methods for similar substrates, involves several key steps. Initially, the Rh-catalyst, coordinated with a chiral bidentate ligand, interacts with the substrate. The enantioselectivity of the reaction is determined during the subsequent C-CO2 bond formation step. lka.lt DFT analysis indicates a preference for an outer-sphere CO2 insertion mechanism. lka.lt In this pathway, the CO2 molecule can approach the nucleophilic carbon atom of the substrate from either a "backside" or "frontside" trajectory relative to the metal center. lka.lt

The choice of the chiral ligand is paramount as it dictates the facial selectivity of the CO2 addition. nih.govnih.gov Certain ligands can induce intriguing stacking interactions between the CO2 molecule and a heterocyclic ring within the ligand structure (e.g., an oxazoline (B21484) or imidazole (B134444) ring). lka.lt This non-covalent interaction helps to orient the CO2 for a preferential frontside attack, thereby influencing the stereochemical outcome of the reaction. lka.lt While developing a highly enantioselective version of this reaction has proven challenging, the mechanistic understanding of ligand-substrate-reagent interactions is crucial for the design of more effective chiral catalysts for the hydrocarboxylation of substrates like this compound. lka.lt

CO2 Insertion Mechanisms

The insertion of carbon dioxide (CO2) is a significant reaction for creating new C-C bonds, particularly in the synthesis of carboxylic acids. nih.gov Mechanistic studies on this topic often focus on the formation of acrylates from CO2 and ethylene, a reaction of significant industrial interest. researchgate.netrsc.org These processes typically involve the reductive coupling of CO2 and an alkene at a metal center to form a metallalactone intermediate. researchgate.net The kinetics and mechanisms of CO2 insertion into transition metal hydrides have also been studied, identifying inner-sphere and outer-sphere pathways that are influenced by ligands, Lewis acids, and solvents. nih.gov

However, the direct insertion of CO2 into the molecular structure of this compound is not a prominently documented reaction pathway in the reviewed scientific literature. The existing research predominantly describes the synthesis of the acrylate backbone from CO2 and ethylene, rather than a post-synthesis insertion of CO2 into the this compound molecule itself.

Other Significant Organic Transformations

The ester group in this compound can be cleaved through hydrolysis, most commonly via a base-catalyzed process known as saponification. wikipedia.orglibretexts.org This reaction is effectively an irreversible, second-order reaction that proceeds via the cleavage of the acyl-oxygen bond. researchgate.net

Typical laboratory conditions for saponification involve dissolving the ester in a mixture of an alcohol (like methanol or ethanol) and an aqueous hydroxide (B78521) solution, followed by stirring at room temperature or refluxing to drive the reaction to completion. operachem.com Biocatalysts, such as lyophilized mycelia from fungi like Aspergillus oryzae, have also been shown to effectively hydrolyze the closely related compound ethyl 2-phenylpropionate. semanticscholar.org

Table 1: General Conditions for Saponification of Esters

| Parameter | Typical Conditions | Purpose | Reference |

|---|---|---|---|

| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Provides the nucleophilic hydroxide ion. | operachem.com |

| Solvent | Methanol/Water or Ethanol/Water mixtures | Solubilizes both the ester and the hydroxide salt. | operachem.com |

| Temperature | Room Temperature to Reflux | Controls the rate of reaction; heating is used for less reactive esters. | operachem.com |

| Workup | Acidification (e.g., with HCl) | Protonates the carboxylate salt to yield the free carboxylic acid. | operachem.com |

Based on the available search results, there is no specific information available regarding the oxyphosphorylation reaction of this compound.

Catalytic Effects on Reaction Pathways and Selectivity

Influence of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Their exceptionally high surface areas, tunable pore sizes, and the presence of catalytically active metal centers make them promising heterogeneous catalysts for a variety of organic transformations. doi.orgresearchgate.net The metal nodes can act as Lewis acid sites, while the organic linkers can be functionalized to introduce other catalytic functionalities. doi.org

While specific studies detailing the use of MOFs as catalysts for reactions involving this compound are not prominent in the search results, their general catalytic properties suggest a significant potential influence on its reaction pathways. For instance, in hydrolysis reactions, the Lewis acidic metal centers within a MOF could activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack and potentially accelerating the rate of ester cleavage. mdpi.com Zirconium-based MOFs like UiO-66 have demonstrated high efficiency in catalyzing the hydrolysis of other esters. mdpi.com For hydrogenation reactions of the alkene moiety, MOFs can serve as supports for metal nanoparticles (e.g., Palladium, Platinum), enhancing their dispersion and stability, which are crucial for catalytic activity and selectivity. doi.org The defined pore structure of MOFs can also impart size and shape selectivity, potentially influencing the stereochemical outcome of reactions occurring within the framework. patsnap.com

Role of Transition Metal Catalysts (e.g., Rhodium, Copper, Iron)

Transition metals are pivotal catalysts for a wide array of organic transformations involving α,β-unsaturated esters like this compound. They can influence reaction pathways by activating the molecule at either the C=C double bond or the ester functionality, often with high levels of chemo-, regio-, and stereoselectivity.

Rhodium (Rh): Rhodium complexes are particularly effective for two major transformations of acrylate derivatives: asymmetric hydrogenation and cyclopropanation.

Asymmetric Hydrogenation: Chiral rhodium catalysts are widely used for the enantioselective hydrogenation of prochiral alkenes to produce valuable chiral molecules. rsc.org For substrates related to this compound, such as methyl (E)-2-(acetamidomethyl)-3-phenylacrylate, rhodium complexes with chiral ligands like PhthalaPhos have achieved excellent enantioselectivity (99% ee). nih.gov This demonstrates the capability of rhodium catalysts to selectively add hydrogen across the double bond, creating a chiral center with high fidelity.

Cyclopropanation: Dirhodium(II) carboxylate complexes are common catalysts for the reaction between a diazo compound and an alkene to form a cyclopropane (B1198618) ring. wikipedia.org Electron-deficient alkenes, including acrylates, are suitable substrates for this transformation. rsc.org The reaction proceeds through a metal carbene intermediate, which then adds across the alkene double bond. wikipedia.org The use of chiral rhodium catalysts, such as Rh₂(S-TCPTAD)₄, can induce high levels of stereoselectivity, yielding cyclopropane products with up to 98% enantiomeric excess (ee). rsc.orgnih.gov The choice of catalyst and the ester group on the diazoacetate can significantly impact the yield and enantioselectivity. nih.gov

Copper (Cu): Copper catalysts are renowned for their ability to promote 1,4-conjugate addition reactions (Michael additions) to α,β-unsaturated carbonyl compounds. beilstein-journals.orgnih.gov In the case of this compound, a nucleophile, typically delivered from an organometallic reagent like an organozinc or Grignard reagent, would add to the β-carbon of the activated alkene. beilstein-journals.org The use of chiral ligands in conjunction with a copper salt (e.g., Cu(OTf)₂) can render this addition highly enantioselective. nih.gov This method is a powerful tool for creating new carbon-carbon bonds and setting stereocenters at the β-position relative to the ester group. nih.gov

Table 2: Overview of Transition Metal Catalyzed Reactions for this compound

| Metal Catalyst | Reaction Type | Description | Key Features | Reference |

|---|---|---|---|---|

| Rhodium (Rh) | Asymmetric Hydrogenation | Addition of H₂ across the C=C double bond. | High enantioselectivity with chiral ligands. | rsc.orgnih.gov |

| Rhodium (Rh) | Cyclopropanation | Reaction with a diazo compound to form a cyclopropane ring. | High stereoselectivity; proceeds via a metal carbene. | rsc.orgnih.gov |

| Copper (Cu) | Conjugate Addition | 1,4-addition of nucleophiles (e.g., from organozinc reagents) to the C=C bond. | Forms C-C bonds at the β-position; can be made highly enantioselective. | beilstein-journals.orgnih.gov |

| Iron (Fe) | Heck-type Alkylation | Coupling reaction to add alkyl groups at the vinyl position. | Uses readily available and less toxic metal; mild reaction conditions. | rsc.org |

Iron (Fe): Iron, being an abundant and non-toxic metal, is an attractive alternative to precious metal catalysts. Iron-catalyzed reactions have been developed for the alkylation of vinyl arenes. rsc.org Using alkyl peroxides as the alkyl source, iron catalysts can facilitate Heck-type reactions under mild conditions. This methodology is applicable to a variety of olefins, including vinyl arenes structurally similar to this compound, allowing for the formation of C-C bonds with high yields for a single isomer. rsc.org Additionally, iron is a well-known catalyst for oxidation reactions, such as in Fenton's reagent, where it catalyzes the formation of highly reactive hydroxyl radicals that can oxidize organic compounds. nih.gov

Organic Catalysts and Bases (e.g., DBU, Ammonium (B1175870) Acetate)

The synthesis of this compound via the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate can be effectively catalyzed by organic bases. Among these, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and ammonium acetate (B1210297) are notable for their distinct mechanistic pathways and catalytic activities.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

DBU is a non-nucleophilic, sterically hindered amidine base that has proven to be a highly efficient catalyst for the Knoevenagel condensation. asianpubs.orgtandfonline.com Its primary role in the reaction mechanism is to act as a Brønsted base. The reaction commences with the deprotonation of the active methylene compound, ethyl cyanoacetate, by DBU. This abstraction of a proton from the α-carbon generates a resonance-stabilized carbanion (enolate).

The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This nucleophilic addition leads to the formation of an alkoxide intermediate. Subsequently, this intermediate is protonated, often by the protonated DBU (DBU-H+), to yield a β-hydroxy ester. The final step of the condensation is the elimination of a water molecule (dehydration) from the β-hydroxy ester, which is typically facilitated by the base, to form the α,β-unsaturated product, this compound. The catalytic cycle is completed by the regeneration of DBU.

Studies have shown that the catalytic efficiency of DBU can be influenced by the reaction conditions. For instance, the use of a DBU/water complex has been reported to be a highly effective catalytic system for the Knoevenagel condensation. asianpubs.org In this system, it is speculated that the hydroxyl of the Brønsted base formed in water assists in the abstraction of the hydrogen from the active methylene compound, thereby enhancing its nucleophilicity. asianpubs.org Research has demonstrated that this method is applicable to a wide range of carbonyl compounds and active methylene ingredients. asianpubs.org

A study utilizing a DBU-based ionic liquid, 1,8-diazabicyclo[5.4.0]-undec-7-en-8-ium acetate ([DBU][Ac]), in an aqueous medium also showcased high to excellent yields at room temperature. researchgate.net The influence of the catalyst loading on the reaction of benzaldehyde and ethyl cyanoacetate was investigated, with the findings presented in the table below.

| Entry | Catalyst (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | [DBU][Ac] (1) | 3 | 59 |

| 2 | [DBU][Ac] (5) | 3 | 73 |

| 3 | [DBU][Ac] (20) | 2 | 95 |

| 4 | [DBU][Ac] (50) | 2 | 94 |

| 5 | DBU (20) | 2 | 93 |

| 6 | - | 10 | 36 |

Ammonium Acetate

Ammonium acetate serves as a versatile and economical catalyst for the Knoevenagel condensation. researchgate.net Its mechanistic role is believed to be twofold. Firstly, as a salt of a weak acid and a weak base, it can provide both acidic and basic species in solution. More significantly, ammonium acetate can act as a precursor for the in-situ generation of ammonia. tandfonline.comtue.nl

The proposed mechanism suggests that ammonia, released from the ammonium salt, initially reacts with the carbonyl group of benzaldehyde in a nucleophilic addition-elimination reaction to form a Schiff base, specifically an imine. tandfonline.comtue.nl This imine intermediate is more electrophilic and thus more susceptible to nucleophilic attack than the original aldehyde.

Concurrently, the acetate ion or another basic species present deprotonates the ethyl cyanoacetate to generate the carbanion. This carbanion then attacks the imine, leading to the formation of an intermediate which, after subsequent proton transfer and elimination of ammonia, yields the final this compound product. This pathway highlights a key difference from the DBU-catalyzed reaction, as it involves the activation of the aldehyde component rather than solely relying on the generation of the carbanion from the active methylene compound. Kinetic studies on the condensation of vanillin (B372448) and nitromethane (B149229) catalyzed by ammonium acetate have been conducted to understand the rate of such reactions. datapdf.com

In some applications, ammonium acetate is used in conjunction with other catalytic systems, such as basic alumina, under solvent-free microwave irradiation conditions, which has been shown to efficiently produce olefinic products in high yields. researchgate.net A comparative study of different catalysts for the synthesis of cyanoacrylates from benzaldehyde and ethyl cyanoacetate included diisopropylethylammonium acetate (DIPEAc), which provided excellent yields. scielo.org.mx The results from this study are summarized in the table below, which includes various organic bases and ammonium salts.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | - | MDC | 45 | 12 | 5 |

| 2 | Triethylamine | MDC | 45 | 8 | 35 |

| 3 | Piperdine | MDC | 45 | 6 | 60 |

| 4 | Piperdine acetate | MDC | 45 | 5 | 72 |

| 5 | Triethylamine hydrochloride | MDC | 45 | 10 | 20 |

| 6 | Phenylalanine | MDC | 45 | 8 | 45 |

| 7 | Diisopropylethylammonium acetate (DIPEAc) | MDC | 45 | 2 | 91 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, allowing for the detailed investigation of molecular properties. These in silico methods are used to predict the behavior of molecules, complementing and guiding experimental work.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular geometries, vibrational frequencies, and other properties. DFT calculations have been employed to understand the mechanics of reactions where Ethyl 2-phenylacrylate is a reactant. For instance, DFT has been used to screen suitable catalysts for reactions involving this compound by analyzing stationary points and reaction pathways.

While comprehensive DFT studies detailing the intrinsic properties of isolated this compound are not extensively available in peer-reviewed literature, such an analysis would typically involve optimizing the molecule's geometry to find its most stable conformation. The results would provide precise bond lengths, bond angles, and dihedral angles.

HOMO-LUMO Analysis and Electronic Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals is a critical parameter for determining molecular reactivity.

In the context of reactions like the Diels-Alder cycloaddition, where this compound acts as a dienophile, frontier molecular orbital theory is essential for explaining reaction rates and stereoselectivity. The reaction is controlled by the interaction between the HOMO of the diene and the LUMO of the dienophile. A smaller HOMO-LUMO energy gap between the reacting species generally leads to a more favorable reaction. Although the principles are well-established, specific calculated values for the HOMO and LUMO energies of this compound are not readily found in dedicated computational studies of the molecule itself.

A theoretical study would quantify these energies, which are crucial for predicting how this compound would behave in various chemical reactions.

Thermodynamic Property Predictions (e.g., Enthalpies, Gibbs Free Energies, Entropies)

Computational methods can predict key thermodynamic properties, offering insights into the stability and spontaneity of chemical processes. These predictions are derived from calculations of the vibrational frequencies of the molecule at its optimized geometry.

Enthalpy (H) represents the total heat content of a system.

Gibbs Free Energy (G) is a measure of the maximum reversible work that a system can perform at constant temperature and pressure. It is a crucial indicator of the spontaneity of a reaction.

Entropy (S) is a measure of the disorder or randomness of a system.

A thorough computational analysis of this compound would yield predicted values for its standard enthalpy of formation, entropy, and Gibbs free energy. However, specific published data from such theoretical predictions for this compound are scarce.

Table 1: Hypothetical Thermodynamic Properties for this compound This table illustrates the type of data that would be generated from a computational study. The values are for illustrative purposes only and are not based on published research.

| Thermodynamic Property | Predicted Value | Units |

|---|---|---|

| Enthalpy of Formation (ΔHf°) | Data not available | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | Data not available | kJ/mol |

| Entropy (S°) | Data not available | J/(mol·K) |

Molecular Modeling and Dynamics Simulations

Beyond quantum mechanics, molecular modeling techniques are used to simulate the behavior of molecules, particularly their interactions with other systems, such as proteins.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

A molecular docking study involving this compound would require a specific protein target. The simulation would predict the binding affinity (often expressed as a binding energy in kcal/mol) and the precise interactions (such as hydrogen bonds and hydrophobic interactions) between this compound and the amino acid residues in the protein's active site. Despite its utility, specific molecular docking studies featuring this compound as a ligand of interest are not prominently featured in the scientific literature, meaning its potential interactions with specific biological targets remain a subject for future investigation.

Table 2: Illustrative Molecular Docking Results This table is a template showing what data a molecular docking study of this compound against a hypothetical protein target (e.g., Protein Kinase X) would provide. The values are purely illustrative.

| Protein Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase X | Data not available | Data not available | Data not available |

Molecular Dynamics (MD) Simulations of Ligand Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a ligand such as this compound, MD simulations can predict its dynamic behavior, interactions with its environment (like a solvent or a biological receptor), and conformational changes.

While specific MD simulation studies focused solely on this compound are not extensively documented in the literature, the principles are well-established from studies on similar molecules. For instance, MD simulations have been employed to understand the binding and dynamic behavior of related ester-containing compounds within protein binding sites. nih.govresearchgate.net These simulations typically involve:

System Setup: Defining a simulation box containing the ligand, the surrounding solvent (e.g., water), and any other relevant molecules.

Force Field Application: Using a force field (a set of parameters describing the potential energy of the system) to calculate the forces between atoms.

Integration of Equations of Motion: Solving Newton's equations of motion to simulate the trajectory of each atom over a defined period.

Analysis of these trajectories can reveal stable binding poses, ligand flexibility, and the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern the ligand's behavior. Such simulations are crucial for understanding how a molecule like this compound might interact in a complex chemical or biological system. mdpi.com

Conformational Analysis and Stereochemical Prediction

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key flexible bonds are within the ethyl ester group and the bond connecting the phenyl ring to the acrylate (B77674) backbone.

Computational methods, particularly quantum mechanics calculations like Density Functional Theory (DFT), are used to determine the relative energies of different conformers. The goal is to identify the lowest-energy (most stable) conformations. Studies on structurally similar acrylate derivatives, such as ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, have shown that even simple molecules can exhibit complex conformational behavior. nih.govresearchgate.net In that specific case, crystallographic data supported by computational modeling revealed the presence of two distinct conformations of the ethyl fragment co-existing in the crystal lattice, a phenomenon known as discrete disorder. nih.govresearchgate.net

For this compound, a conformational search would calculate the potential energy surface as a function of key dihedral angles. This analysis is fundamental for:

Understanding the molecule's preferred shape in different environments.

Providing accurate starting structures for more complex simulations, such as docking or MD.

Predicting stereochemical outcomes in reactions where the conformation of the reactant influences the approach of other reagents.

Computational Approaches to Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions, known as reaction mechanisms. By modeling the energy and structure of reactants, products, intermediates, and transition states, researchers can gain a deep understanding of reaction feasibility, rates, and selectivity.

A transition state is the highest-energy point along a reaction coordinate, representing the energetic barrier that must be overcome for a reaction to occur. Locating and characterizing the transition state is a primary goal of computational reaction mechanism studies. Using quantum chemical methods, the geometry of the TS is optimized, and its energy is calculated. This energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is directly related to the reaction rate.

For reactions involving acrylates, such as polymerization or cycloadditions, DFT calculations are commonly used to map the entire reaction pathway. upenn.edu For example, in the thermal self-initiation of ethyl acrylate, computational studies have identified the transition states for the formation of diradical intermediates, providing insight into the initial steps of polymerization. upenn.edu

In asymmetric catalysis, a chiral catalyst directs a reaction to preferentially form one enantiomer over the other. Computational chemistry can predict this enantioselectivity by calculating the activation energies for the transition states leading to each of the two possible enantiomeric products (e.g., R and S).